molecular formula C26H27N3O3S2 B2655423 N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252820-32-8

N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2655423
M. Wt: 493.64
InChI Key: QWKRFJQAOMTYRP-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H27N3O3S2 and its molecular weight is 493.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

Compounds with structures related to N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been studied for their potent inhibitory activities on thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell division, making them targets for cancer chemotherapy. For instance, a study identified a compound as the most potent dual inhibitor of human TS and DHFR known, indicating the high therapeutic potential of such molecules (Gangjee et al., 2008).

Role in Anticancer Activity

Another research avenue explores the anticancer properties of derivatives of this compound class. Synthesis of certain acetamide derivatives has shown promising anticancer activity against a range of cancer cell lines, highlighting the potential for these molecules to serve as new anticancer agents (Al-Sanea et al., 2020).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of similar compounds are of significant interest, providing insights into the development of new pharmaceuticals. Research into p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts has shown these to be versatile reagents for producing N-alkylacetamides and carbamates, demonstrating the broad utility of such compounds in synthetic organic chemistry (Sakai et al., 2022).

Structural Analysis and Crystallography

Structural analysis through crystallography provides deep insights into the molecular conformation and potential interaction sites of these compounds, aiding in the rational design of drugs with improved efficacy and reduced side effects. Studies on related compounds' crystal structures offer valuable information on their potential interaction with biological targets (Subasri et al., 2017).

properties

IUPAC Name

N-(4-butylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c1-3-4-5-18-6-10-20(11-7-18)27-23(30)17-34-26-28-22-14-15-33-24(22)25(31)29(26)16-19-8-12-21(32-2)13-9-19/h6-15H,3-5,16-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKRFJQAOMTYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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